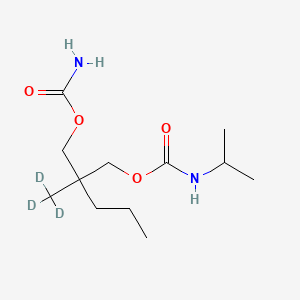

Carisoprodol-d3

説明

特性

IUPAC Name |

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d3 involves the incorporation of deuterium atoms into the carisoprodol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate to form the carbamate ester. The deuterium atoms can be introduced at specific stages of the synthesis to ensure their incorporation into the final product .

Industrial Production Methods: Industrial production of Carisoprodol-d3 follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

化学反応の分析

Types of Reactions: Carisoprodol

生物活性

Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant frequently used to alleviate discomfort associated with acute musculoskeletal conditions. This article explores the biological activity of carisoprodol-d3, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications, supported by various studies and case reports.

Overview of Carisoprodol-d3

Carisoprodol acts primarily as a muscle relaxant and is often prescribed alongside physical therapy. Its mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. The deuterated variant, carisoprodol-d3, offers distinct advantages in pharmacokinetic studies due to its unique isotopic labeling.

Pharmacokinetics

The pharmacokinetic profile of carisoprodol-d3 has been characterized through various clinical studies. Key parameters include:

- Absorption : Carisoprodol is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 2 hours post-administration.

- Half-life : The elimination half-life ranges from approximately 2 to 4 hours, allowing for multiple dosing regimens throughout the day.

- Metabolism : Carisoprodol is metabolized primarily in the liver to meprobamate, which possesses its own therapeutic effects and contributes to the overall pharmacological profile of carisoprodol.

Table 1: Pharmacokinetic Parameters of Carisoprodol-d3

| Parameter | Value |

|---|---|

| Tmax (hours) | 1.5 - 2 |

| Half-life (hours) | 2 - 4 |

| Volume of Distribution | 0.93 - 1.3 L/kg |

| Protein Binding | ~60% |

Pharmacodynamics

Carisoprodol exerts its effects through several mechanisms:

- GABA Receptor Modulation : Carisoprodol acts as a modulator at GABA receptors, enhancing inhibitory neurotransmission which leads to muscle relaxation and sedation.

- Central Nervous System Effects : The compound has been reported to induce sedation and reduce anxiety, making it beneficial in managing muscle spasms associated with stress-related conditions.

Case Studies

A number of clinical trials have investigated the efficacy and safety of carisoprodol and its metabolites:

- Clinical Trial on Efficacy : A randomized controlled trial assessed the effects of carisoprodol in patients with acute low back pain. Results indicated significant reductions in pain scores compared to placebo after one week of treatment.

- Safety Profile Analysis : In a study evaluating adverse effects, participants receiving carisoprodol reported mild sedation but no severe adverse reactions, supporting its safety for short-term use.

Research Findings

Recent studies have focused on the implications of using deuterated compounds like carisoprodol-d3 in pharmacokinetic research. These studies highlight how isotopic labeling can improve the understanding of drug metabolism and interactions without altering the drug's efficacy.

Table 2: Comparison of Carisoprodol and Carisoprodol-d3

| Feature | Carisoprodol | Carisoprodol-d3 |

|---|---|---|

| Standard Half-life | 2 - 4 hours | Potentially extended due to deuteration |

| Metabolite | Meprobamate | Meprobamate (deuterated) |

| Clinical Use | Muscle relaxant | Research applications |

科学的研究の応用

Pharmacological Research

Carisoprodol-d3 retains the pharmacological activity of its parent compound while offering enhanced tracking capabilities due to its radiolabeled nature. This allows for detailed studies on drug metabolism and receptor interactions without altering the fundamental pharmacological properties inherent to carisoprodol.

Metabolic Pathways

Carisoprodol-d3 undergoes metabolic conversion via the cytochrome P450 enzyme system, specifically CYP2C19, into meprobamate, which possesses anxiolytic properties. Understanding these pathways is crucial for evaluating the therapeutic effects and potential for abuse associated with carisoprodol derivatives .

Neuroimaging Applications

The radiolabeled nature of carisoprodol-d3 makes it a valuable tool in positron emission tomography (PET) scans. This application allows researchers to visualize the distribution and density of GABA receptors in the brain, providing insights into the GABAergic system's role in health and disease.

Case Study: GABA Receptor Imaging

In a study utilizing carisoprodol-d3 for PET imaging, researchers were able to assess GABA receptor density in patients with anxiety disorders. The findings suggested that alterations in GABA receptor availability may correlate with symptom severity, highlighting the potential of carisoprodol-d3 in understanding neuropsychiatric conditions .

Clinical Trials and Efficacy Studies

Clinical research has demonstrated the effectiveness of carisoprodol in treating acute musculoskeletal pain. A notable randomized trial compared different dosages of carisoprodol, indicating that lower doses could maintain efficacy while reducing adverse effects such as sedation .

Table 1: Summary of Clinical Findings

| Study Type | Dosage (mg) | Efficacy (p-value) | Adverse Effects |

|---|---|---|---|

| Randomized Controlled Trial | 250 | 0.0001 | Lower incidence |

| Randomized Controlled Trial | 350 | Not significantly different from 250 | Higher sedation rates |

Comparative Analysis with Related Compounds

Carisoprodol-d3 shares structural similarities with other muscle relaxants and anxiolytics. Understanding these relationships can help elucidate its unique pharmacological profile.

Table 2: Comparison of Carisoprodol-d3 with Related Compounds

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carisoprodol | C12H24N2O4 | GABA receptor agonist | Parent compound |

| Meprobamate | C11H15N | GABA receptor agonist | Anxiolytic properties |

| Cyclobenzaprine | C18H22ClN | Antagonist at serotonin receptors | Antidepressant properties |

| Baclofen | C10H12ClNO2 | GABA-B receptor agonist | Used for spasticity |

| Tizanidine | C9H8ClN5 | Alpha-2 adrenergic agonist | Unique mechanism targeting adrenergic receptors |

Q & A

Q. What statistical methods are robust for analyzing non-linear pharmacokinetics of Carisoprodol-d3?

- Methodological Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) in Phoenix WinNonlin. For time-dependent clearance, apply Michaelis-Menten equations with Bayesian estimation. Report AIC/BIC values to justify model selection. Sensitivity analysis should test parameter identifiability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。